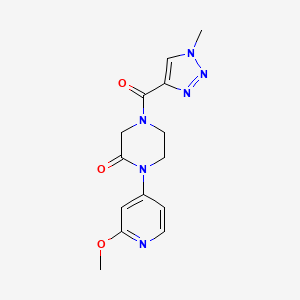
1-(2-Methoxypyridin-4-yl)-4-(1-methyltriazole-4-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)-4-(1-methyltriazole-4-carbonyl)piperazin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a piperazine derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(1-methyltriazole-4-carbonyl)piperazin-2-one is complex and not fully understood. However, it is thought to involve the inhibition of various enzymes and receptors, including kinases and G-protein-coupled receptors. This compound has also been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. These include the inhibition of various enzymes and receptors, as well as anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have activity against cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-Methoxypyridin-4-yl)-4-(1-methyltriazole-4-carbonyl)piperazin-2-one is its broad range of activity against various enzymes and receptors. This makes it a potential lead compound for the development of new drugs for a variety of different disease states. However, one limitation of this compound is its relatively low potency, which may make it less suitable for certain applications.
Direcciones Futuras
There are a number of future directions for research on 1-(2-Methoxypyridin-4-yl)-4-(1-methyltriazole-4-carbonyl)piperazin-2-one. One potential direction is the development of more potent derivatives of this compound, which may have improved activity against various disease targets. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of this compound, particularly in vivo.
Métodos De Síntesis
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(1-methyltriazole-4-carbonyl)piperazin-2-one has been achieved through a number of methods, including the use of various reagents and catalysts. One of the most common methods involves the reaction between 2-chloro-4-methoxypyridine and 1-methyl-4-(4,5-dihydro-1H-1,2,4-triazol-5-yl)piperazine in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
1-(2-Methoxypyridin-4-yl)-4-(1-methyltriazole-4-carbonyl)piperazin-2-one has been studied extensively for its potential applications in drug discovery and development. This compound has been shown to have activity against a number of different targets, including enzymes and receptors that are involved in various disease states. As such, it has been proposed as a potential lead compound for the development of new drugs.
Propiedades
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(1-methyltriazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c1-18-8-11(16-17-18)14(22)19-5-6-20(13(21)9-19)10-3-4-15-12(7-10)23-2/h3-4,7-8H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFWLYRFNPUDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2956526.png)
![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956528.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone;dihydrochloride](/img/structure/B2956529.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide](/img/structure/B2956532.png)
![1,4-Dioxaspiro[5.5]undecan-9-one](/img/structure/B2956534.png)
![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2956538.png)



![4-[[(2-methoxyphenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2956546.png)
